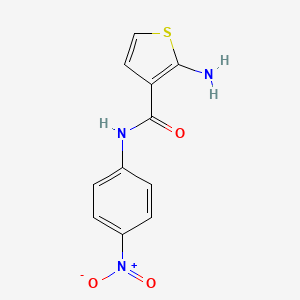

2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur. This particular compound is characterized by the presence of an amino group at the 2-position, a nitrophenyl group at the N-position, and a carboxamide group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide can be achieved through various methods. One common approach involves the reaction of 2-cyano-N-(4-nitrophenyl)acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine. This reaction yields the desired thiophene derivative .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions under controlled conditions. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used for synthesizing aminothiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its biological activities.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide involves its interaction with various molecular targets. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases or interact with DNA, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

2-amino-4-(4-nitrophenyl)thiazole: Similar structure but contains a thiazole ring instead of a thiophene ring.

2-amino-4-(4-nitrophenyl)thiophene: Lacks the carboxamide group.

2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide: Similar structure but with a different position of the nitro group.

Uniqueness

2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, nitrophenyl group, and carboxamide group makes it a versatile compound for various applications in research and industry.

Biological Activity

2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews relevant research findings, case studies, and data tables that illustrate the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H8N4O2S

- Molecular Weight : 240.26 g/mol

- IUPAC Name : this compound

This compound features a thiophene ring, an amine group, and a nitrophenyl moiety, which contribute to its diverse biological activities.

Antimicrobial Activity

Research has indicated that derivatives of thiophene compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiophene derivatives, including this compound, which were tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Escherichia coli | 32 |

| This compound | Staphylococcus aureus | 16 |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines.

In a comparative study, the viability of cancer cells was assessed using the MTT assay after treatment with different concentrations of the compound for 24 hours:

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| A549 (Lung Cancer) | 100 | 45.6 ± 5.2 |

| Caco-2 (Colorectal Cancer) | 100 | 39.8 ± 4.1 |

The results indicate that the compound significantly reduces cell viability in Caco-2 cells compared to A549 cells, suggesting a selective anticancer effect .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act through:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.

- Induction of Apoptosis : Evidence suggests that treatment with this compound can trigger apoptotic pathways in susceptible cancer cell lines.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiophene derivatives, including this compound. For instance, a recent study synthesized various derivatives and evaluated their antimicrobial and anticancer activities, reporting structure-activity relationships that highlight the importance of specific substituents for enhancing biological activity .

Properties

IUPAC Name |

2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3S/c12-10-9(5-6-18-10)11(15)13-7-1-3-8(4-2-7)14(16)17/h1-6H,12H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOOQXHYOSNLTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(SC=C2)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.